Cucurbitacin D

Catalog No.
S630698
CAS No.
3877-86-9
M.F
C30H44O7
M. Wt
516.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cucurbitacin D

CAS Number

3877-86-9

Product Name

Cucurbitacin D

IUPAC Name

(2S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

Molecular Formula

C30H44O7

Molecular Weight

516.7 g/mol

InChI

InChI=1S/C30H44O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17-20,23,31-32,36-37H,10,13-15H2,1-8H3/b12-11+/t17-,18+,19-,20+,23+,27+,28-,29+,30+/m1/s1

InChI Key

SRPHMISUTWFFKJ-QJNWWGCFSA-N

Synonyms

23,24-dihydro-cucurbitacin D, cucurbitacin D, elatericin A

Canonical SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O

Cucurbitacin D is a naturally occurring triterpene compound primarily found in plants of the Cucurbitaceae family, such as cucumbers and gourds. It is characterized by its unique tetracyclic structure, which classifies it as a cucurbitacin—a group of compounds known for their diverse biological activities. The chemical formula for Cucurbitacin D is C30H44O7C_{30}H_{44}O_{7}, and it features both secondary and tertiary alpha-hydroxy ketone functionalities, contributing to its reactivity and biological properties .

Cucurbitacin D exhibits significant reactivity, particularly with protein cysteine thiols. Research indicates that it can modify proteins like Cofilin1, impacting their mobility and function. In experiments, Cucurbitacin D was shown to slow the electrophoretic mobility of Cofilin1 in a dose-dependent manner, suggesting stable modification of the protein . Additionally, it reacts with dithiothreitol, a reducing agent, which can inhibit its effects on protein mobility when added post-incubation .

Cucurbitacin D has demonstrated potent anti-cancer properties across various studies. It has been shown to inhibit the growth of cervical cancer cells in vitro and in vivo. The compound induces apoptosis in these cells by activating caspase pathways and increasing the expression of apoptotic markers like cleaved Poly (ADP-ribose) polymerase. Furthermore, Cucurbitacin D arrests the cell cycle at the G1/S phase by downregulating cyclin D1 and cyclin-dependent kinase 4 levels while upregulating cyclin-dependent kinase inhibitors such as p21 and p27 . This mechanism of action highlights its potential as a therapeutic agent against certain cancers.

The synthesis of Cucurbitacin D can be approached through both natural extraction from plant sources and synthetic organic chemistry. Natural extraction involves isolating the compound from Cucurbitaceae plants using various solvent extractions followed by purification techniques such as chromatography. Synthetic methods have been developed that utilize multi-step reactions to construct the tetracyclic framework characteristic of cucurbitacins. For example, recent studies have detailed synthetic pathways that converge on constructing Cucurbitacin D from simpler precursors through strategic functional group transformations .

Cucurbitacin D has garnered interest for its potential applications in cancer therapy due to its anti-proliferative effects on various cancer cell lines. Beyond oncology, it has been studied for its anti-inflammatory and immunomodulatory properties, suggesting possible roles in treating autoimmune diseases and inflammatory conditions. Furthermore, its ability to interact with cellular signaling pathways makes it a candidate for research into other therapeutic areas .

Interaction studies involving Cucurbitacin D have primarily focused on its effects on cellular proteins and signaling pathways. For instance, it has been shown to interfere with the STAT3 signaling pathway by inhibiting phosphorylation at critical residues, thereby affecting downstream target genes associated with cell proliferation and survival . Additionally, Cucurbitacin D's interaction with cytoskeletal proteins like Cofilin1 reveals its role in altering actin dynamics within cells, which is crucial for various cellular processes including migration and division .

Cucurbitacin D is part of a larger family of cucurbitacins that share structural similarities but differ in their biological activities and potencies. Here are some notable similar compounds:

Compound NameChemical FormulaKey Characteristics
Cucurbitacin BC30H44O6C_{30}H_{44}O_{6}Exhibits anti-cancer activity; shows different potency compared to Cucurbitacin D
Cucurbitacin EC30H44O8C_{30}H_{44}O_{8}Known for its role in inhibiting cell growth; interacts differently with signaling pathways
Cucurbitacin IC30H44O7C_{30}H_{44}O_{7}Similar structure; exhibits distinct pharmacological effects

Uniqueness of Cucurbitacin D: While all these compounds share a common structural backbone, Cucurbitacin D stands out due to its specific mechanism of inducing apoptosis in cervical cancer cells and modulating cell cycle regulatory proteins more effectively than some other cucurbitacins . Its unique interactions with cysteine thiols also suggest a distinct biochemical profile that may lead to different therapeutic applications compared to its relatives.

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

516.30870374 g/mol

Monoisotopic Mass

516.30870374 g/mol

Heavy Atom Count

37

Melting Point

151-152°C

UNII

5I62H4ORC7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Cucurbitacin_D

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15

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